Homovanillic acid-d3-1
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Overview
Description
Homovanillic acid-d3-1, also known as Vanilacetic acid-d3-1, is a deuterated form of homovanillic acid. Homovanillic acid is a major metabolite of dopamine, a neurotransmitter that plays a crucial role in the brain’s reward and pleasure systems. The deuterated form, this compound, is often used as an internal standard in mass spectrometry due to its stable isotopic labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of homovanillic acid-d3-1 typically involves the incorporation of deuterium into the homovanillic acid molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated methanol in the presence of a catalyst to replace the hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s isotopic purity. The production is typically carried out in specialized facilities equipped to handle isotopic labeling and ensure the safety and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Homovanillic acid-d3-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its use in different scientific applications.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of vanillic acid-d3-1, while reduction can produce vanillyl alcohol-d3-1 .
Scientific Research Applications
Homovanillic acid-d3-1 has a wide range of scientific research applications:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of homovanillic acid in various samples.
Biology: Employed in studies related to dopamine metabolism and its role in neurological disorders.
Medicine: Used in clinical diagnostics to measure dopamine levels and monitor diseases such as Parkinson’s disease and neuroblastoma.
Industry: Applied in the development of pharmaceuticals and other chemical products that require precise quantification of homovanillic acid
Mechanism of Action
Homovanillic acid-d3-1 exerts its effects primarily through its role as a metabolite of dopamine. The compound is produced by the action of monoamine oxidase and catechol-O-methyltransferase on dopamine. It acts as a marker for dopamine metabolism and is used to study the pathways and molecular targets involved in dopamine-related processes .
Comparison with Similar Compounds
Similar Compounds
Vanillylmandelic acid-d3-1: Another deuterated metabolite of catecholamines, used similarly in mass spectrometry.
3,4-Dihydroxyphenylacetic acid-d3-1: A deuterated form of another dopamine metabolite, used in similar applications.
Uniqueness
Homovanillic acid-d3-1 is unique due to its specific role in dopamine metabolism and its widespread use as an internal standard in analytical chemistry. Its stable isotopic labeling makes it particularly valuable for precise quantification in various scientific studies .
Properties
Molecular Formula |
C9H10O4 |
---|---|
Molecular Weight |
185.19 g/mol |
IUPAC Name |
2-(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H10O4/c1-13-8-4-6(5-9(11)12)2-3-7(8)10/h2-4,10H,5H2,1H3,(H,11,12)/i2D,3D,4D |
InChI Key |
QRMZSPFSDQBLIX-NRUYWUNFSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CC(=O)O)[2H])OC)O)[2H] |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)O)O |
Origin of Product |
United States |
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